N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-13(27-14-6-4-3-5-7-14)19(25)21-18-15-11-28-12-16(15)22-23(18)10-17(24)20-8-9-26-2/h3-7,13H,8-12H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVNYEBQQVNJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1CC(=O)NCCOC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C21H23N5O4S
- Molecular Weight : 441.5 g/mol
Biological Activities
Research indicates that pyrazole derivatives, including thieno[3,4-c]pyrazoles, exhibit a wide range of biological activities. These include:
-
Antioxidant Activity : A study assessed the efficacy of thieno[2,3-c]pyrazole compounds as antioxidants against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators to detect the effects of these compounds on oxidative stress .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Compound (7a) 12 ± 1.03 Thieno Compound (7b) 0.6 ± 0.16 Other Compounds Various results - Anticancer Activity : Thieno[3,4-c]pyrazole derivatives have been investigated for their potential anticancer properties. They have shown activity against various cancer cell lines, with some compounds demonstrating selective cytotoxicity towards specific tumor types .
- Anti-inflammatory Activity : Certain derivatives have been reported to inhibit phosphodiesterase (PDE) enzymes selectively, which are implicated in inflammatory and immunological diseases. This suggests potential applications in treating conditions characterized by excessive inflammation .
The mechanism by which this compound exerts its effects primarily involves interaction with specific molecular targets such as EPAC proteins (exchange proteins directly activated by cAMP). By binding to these proteins, the compound may modulate intracellular signaling pathways associated with cAMP levels within cells, influencing various biological responses.
Case Studies
- Study on Erythrocyte Protection : The protective effects of thieno[3,4-c]pyrazole compounds against oxidative damage in fish erythrocytes were documented. The study highlighted significant reductions in erythrocyte malformations when exposed to these compounds compared to controls .
- Cytotoxicity in Cancer Cells : Research focused on the growth inhibitory activity of synthesized thieno[3,4-c]pyrazole analogs revealed that certain compounds exhibited higher sensitivity in MDA-MB-468 breast cancer cells compared to MCF-7 cells, indicating potential pathways for selective targeting in cancer therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives, including this compound. The core structure is known for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The thieno[3,4-c]pyrazole scaffold has been associated with the inhibition of specific signaling pathways involved in cancer progression. For instance, compounds with similar structures have shown activity against various cancer cell lines, including SNB-19 and OVCAR-8, with significant percent growth inhibitions reported (e.g., 86.61% against SNB-19) .
Case Study: Anticancer Efficacy
A study investigating the anticancer effects of related thieno[3,4-c]pyrazole derivatives demonstrated that modifications to the core structure could enhance efficacy against specific cancer types. The compound's ability to induce apoptosis and inhibit cell cycle progression was noted, suggesting a promising avenue for further research .
Pharmacological Applications
The compound's unique structural features suggest potential applications beyond oncology:
a. Inhibition of cAMP Pathways
Research indicates that derivatives of thieno[3,4-c]pyrazole may serve as antagonists of exchange proteins directly activated by cyclic adenosine monophosphate (cAMP). This modulation could influence various intracellular signaling pathways critical for cellular responses .
Synthesis and Development
The synthesis of this compound typically involves multiple steps that include:
- Formation of the thieno[3,4-c]pyrazole framework.
- Introduction of functional groups such as the methoxyethyl amine and phenoxypropanamide moieties.
Synthetic Route Overview
The synthetic pathway often includes:
- Condensation reactions to form the pyrazole core.
- Functionalization steps to introduce the methoxyethyl group and phenoxy substituents.
This complexity in synthesis reflects the compound's potential versatility in medicinal chemistry applications .
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Systems
Thiazole- and Oxadiazole-Based Propanamides ()
- Example Compound: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides.
- Structural Differences: Core: Thiazole-oxadiazole vs. thienopyrazole. Substituents: Sulfanyl linkages and phenylpropanamide vs. methoxyethylamino and phenoxypropanamide.
- Implications: Thienopyrazole’s fused bicyclic system may enhance rigidity and binding affinity compared to monocyclic thiazole/oxadiazole systems. The methoxyethyl group in the target compound improves hydrophilicity, whereas sulfanyl groups in compounds may increase metabolic instability .
Pyranopyrazole Derivatives ()
- Example Compound: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile.
- Structural Differences: Core: Pyranopyrazole vs. thienopyrazole. Substituents: Cyano and hydroxy groups vs. methoxyethyl and phenoxypropanamide.
- The target compound’s phenoxypropanamide may offer better membrane permeability than polar cyano groups .
Amide-Functionalized Analogues ()
- Example Compounds: 940841-93-0: N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-2-methoxybenzeneacetamide. 941017-95-4: 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide.
- Structural Differences: Core: Benzopyran or simple propanamide vs. thienopyrazole. Substituents: Ethoxy/hydroxymethylphenoxy () vs. methoxyethylamino-phenoxy (target).
- Implications: The thienopyrazole core likely confers higher metabolic stability compared to benzopyran (prone to oxidation). Dimethylamino groups in compounds may reduce solubility compared to the target’s methoxyethylamino group .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s moderate logP balances lipophilicity and solubility, advantageous for oral absorption.
- Higher molecular weight and hydrogen bond capacity may enhance target specificity but reduce blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
